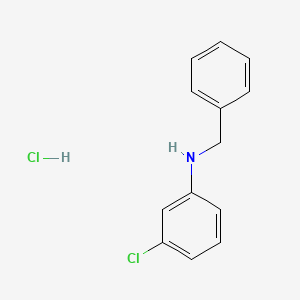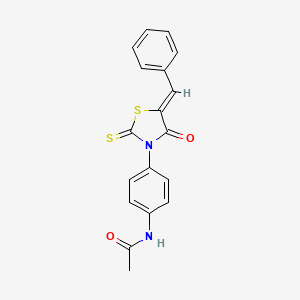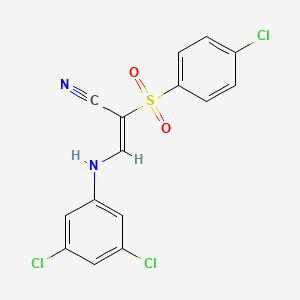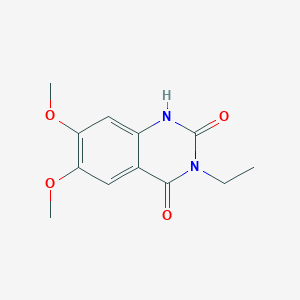
3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione (EDMQD) is a synthetic compound with a wide range of potential applications in scientific research. It has been used in studies of biochemistry, physiology, and pharmacology, and is considered to be a promising compound for future research.
科研应用
Synthesis of N-Substituted Quinolines and Quinazolines
Researchers have explored ethyl 3-(2,4-dioxocyclohexyl)propanoate as a novel precursor for the synthesis of N-substituted quinolines and quinazolines, demonstrating the compound's role in facilitating the construction of complex nitrogen-containing heterocycles. These compounds are critical for pharmaceutical development due to their potential biological activities (Thakur, Sharma, & Das, 2015).
Carbon Dioxide Utilization in Synthesis
An efficient protocol has been developed for synthesizing quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles with carbon dioxide, showcasing an environmentally friendly approach to constructing valuable quinazoline derivatives. This method highlights the compound's role in green chemistry by utilizing carbon dioxide as a reagent (Patil, Tambade, Jagtap, & Bhanage, 2008).
Polymer Science Applications
In polymer science, the compound has been used in the synthesis of novel copolymers through reactions with bistriazolinediones. This demonstrates its utility in creating new materials with potential applications in various industries, from biomedical to electronics (Mallakpour, Asghari, & Schollmeyer, 1996).
Antitumor Activity
Derivatives of quinazoline-2,4(1H,3H)-diones have shown antitumor activity, indicating the compound's potential as a precursor in the development of cancer therapeutics. Research into nucleophilic displacements and structure-activity relationships of these derivatives provides insights into their mechanism of action and potential therapeutic applications (Sami, Dorr, Sólyom, Alberts, Iyengar, & Remers, 1996).
Sensor and Spectral Applications
Novel isoquinoline derivatives synthesized from isochromen-1,3-dione have been investigated for their sensor abilities and spectral characteristics. This research underscores the compound's relevance in developing sensors and exploring its photophysical properties (Mahmoud, El-Shahawi, El-Bordany, & El-Azm, 2010).
性质
IUPAC Name |
3-ethyl-6,7-dimethoxy-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-4-14-11(15)7-5-9(17-2)10(18-3)6-8(7)13-12(14)16/h5-6H,4H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBJEGNEBGZKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2691354.png)
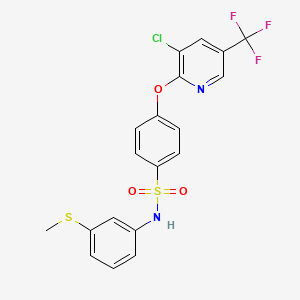
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2691357.png)
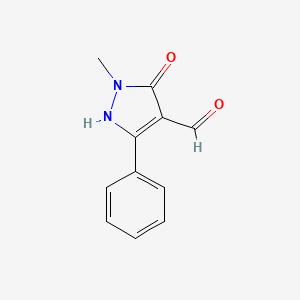
![10-chloro-3-(3,4-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2691362.png)
![ethyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2691363.png)
![N-(cyclopropylmethyl)-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2691364.png)
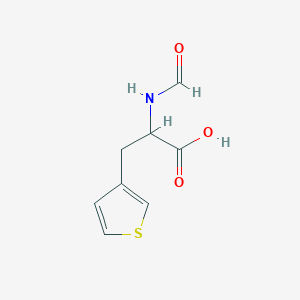
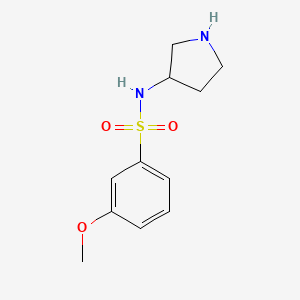
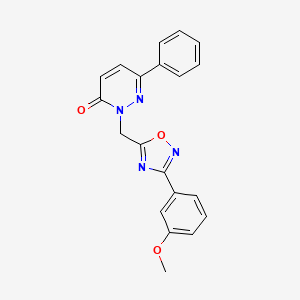
![(3,4-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2691372.png)
